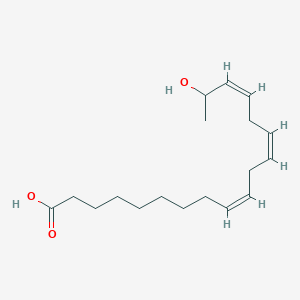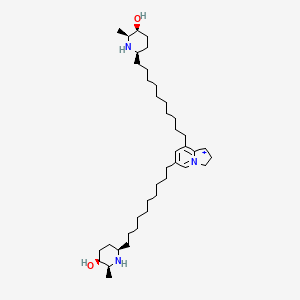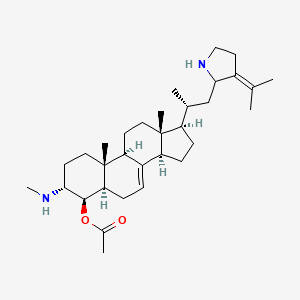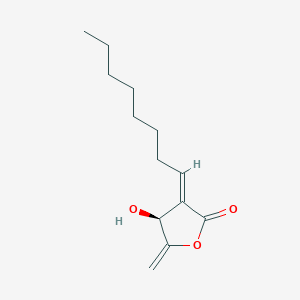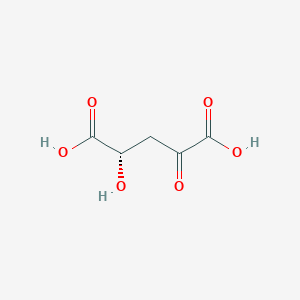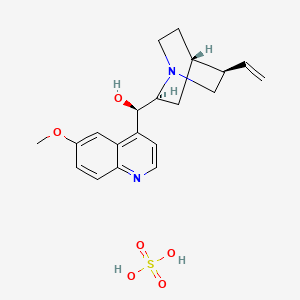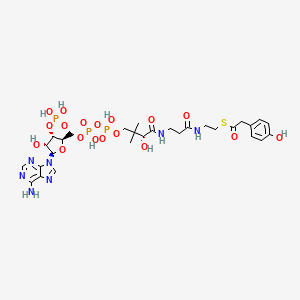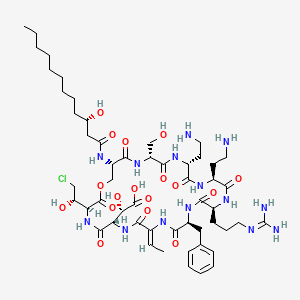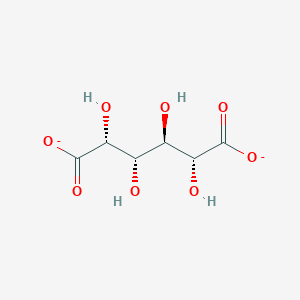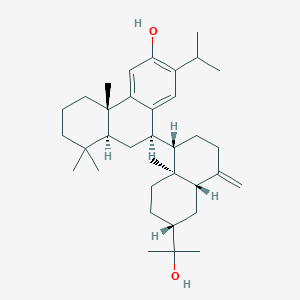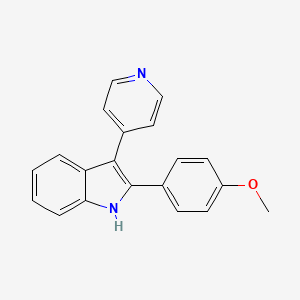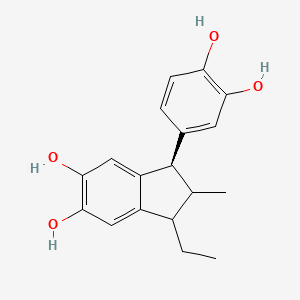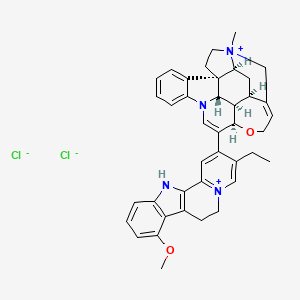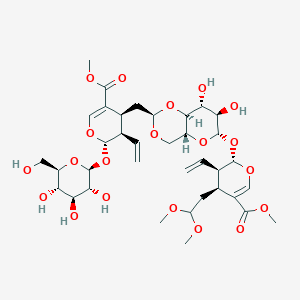
Cissampentin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cissampentin is a natural product found in Cissampelos fasciculata with data available.
Wissenschaftliche Forschungsanwendungen
Alkaloid Properties and Applications
Cissampentin, a bisbenzylisoquinoline alkaloid isolated from Cissampelos fasciculata, exhibits significant bioactivity. It has been found to act as a repellent to leafcutter ants and Acromyrmex octospinosus and has shown limited antifungal activity (Galinis, Wiemer & Cazin, 1993). This alkaloid, due to its unique structural features, including a rare methyleneoxy bridge, has generated interest in the field of organic chemistry and bioactivity research.
Cytotoxicity and Cancer Research
Cissampentin, specifically its enantiomer Cissampentine A, along with other related compounds, has shown cytotoxicity against certain cancer cell lines. In vitro studies have demonstrated that these compounds exhibit significant cytotoxic effects against the HCT-8 tumor cell line, with potential implications for cancer therapy (Wang, Liao, Xu & Chen, 2015).
Ethnopharmacological Significance
Cissampelos species, from which cissampentin is derived, have a rich traditional medicinal history. They have been used for treating asthma, cough, fever, arthritis, and many other conditions. The pharmacological activities of these species, including analgesic, anti-inflammatory, and neuroprotective effects, have been confirmed in various studies. This highlights the potential of cissampentin in various therapeutic applications (Semwal, Semwal, Vermaak & Viljoen, 2014).
Toxicological Screening
Despite its medicinal uses, it is important to note the toxicological profile of Cissampelos pareira, a plant from which cissampentin is derived. Studies have shown that it is safe in acute and subacute toxicities, but further research is required to fully understand its safety profile (Amresh, Singh & Rao, 2008).
Eigenschaften
Produktname |
Cissampentin |
|---|---|
Molekularformel |
C37H40N2O6 |
Molekulargewicht |
608.7 g/mol |
IUPAC-Name |
25,35-dimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.29,12.118,22.011,16.027,31]heptatriaconta-3(37),4,6(36),9(35),10,12(34),18(33),19,21,24,26,31-dodecaene-10,21-diol |
InChI |
InChI=1S/C37H40N2O6/c1-38-13-11-25-18-32(42-3)33-20-27(25)28(38)15-22-5-7-23(8-6-22)21-44-37-34(43-4)19-26-12-14-39(2)29(35(26)36(37)41)16-24-9-10-30(40)31(17-24)45-33/h5-10,17-20,28-29,40-41H,11-16,21H2,1-4H3 |
InChI-Schlüssel |
AKLNQRORJGMFLS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(COC5=C(C=C6CCN(C(C6=C5O)CC7=CC(=C(C=C7)O)O3)C)OC)C=C4)OC |
Synonyme |
cissampentin cissampentine A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



